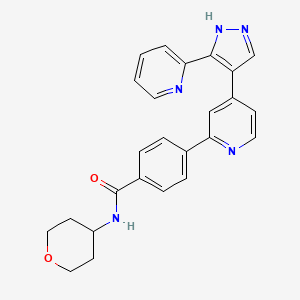

GW788388

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Transforming Growth Factor-β (TGF-β) Type I Receptor

TGF-β plays a crucial role in regulating cell growth and proliferation. However, its uncontrolled activation can lead to fibrosis, a condition characterized by excessive scar tissue formation in organs. GW788388 acts as a specific inhibitor of the TGF-β type I receptor, known as ALK5. By blocking this receptor, GW788388 has the potential to halt the fibrotic process PubMed: .

Potential for Treatment of Fibrotic Diseases

Studies have shown that GW788388 exhibits promising antifibrotic activity in various models. For instance, research demonstrates its effectiveness in reducing collagen type I expression, a major component of scar tissue, in rat models of liver and kidney fibrosis PubMed: . These findings suggest the potential of GW788388 as a therapeutic agent for fibrotic diseases like renal fibrosis, hepatic fibrosis, and pulmonary fibrosis.

GW788388 is a selective and potent inhibitor of the transforming growth factor-beta receptor type I, also known as ALK5. It is characterized by its ability to modulate TGF-beta signaling pathways, which are crucial in various biological processes, including cellular proliferation, differentiation, and extracellular matrix production. This compound is particularly notable for its improved pharmacokinetic profile compared to other inhibitors like SB431542, making it a promising candidate for therapeutic applications in conditions characterized by excessive TGF-beta signaling, such as fibrosis and cancer .

GW788388 acts as a selective inhibitor of transforming growth factor-β (TGF-β) type I receptor (ALK5) []. TGF-β plays a role in fibrosis, a condition characterized by excessive scar tissue formation. By inhibiting ALK5, GW788388 disrupts the TGF-β signaling pathway, potentially leading to reduced fibrosis [].

Information on the specific safety profile and hazards associated with GW788388 is limited. As with any new compound, proper handling and safety precautions are essential during research and development.

Please Note:

- The information provided is based on publicly available scientific research and may not be exhaustive.

- Further research may be necessary to obtain more detailed information on specific aspects of GW788388.

GW788388 functions primarily by inhibiting the autophosphorylation of the TGF-beta receptors, specifically ALK5 and TβRII. The compound has an IC50 value of approximately 18 nM against ALK5, indicating its high potency. Upon binding to these receptors, GW788388 prevents the downstream phosphorylation of Smad proteins, which are critical mediators of TGF-beta signaling. This inhibition leads to a reduction in TGF-beta-induced epithelial-to-mesenchymal transition (EMT), cell migration, and invasion .

The biological activity of GW788388 has been extensively studied across various cell types and animal models. It has been shown to:

- Inhibit EMT: The compound effectively blocks TGF-beta-induced EMT in renal epithelial cells, which is significant in preventing renal fibrosis .

- Reduce Fibrosis: In models of diabetic nephropathy and Chagas disease, GW788388 administration resulted in decreased renal fibrosis and improved cardiac function .

- Enhance Viral Clearance: Recent studies have demonstrated that GW788388 can enhance the clearance of dengue virus in macrophages by suppressing TGF-beta/Smad2 signaling pathways .

The synthesis of GW788388 involves multi-step organic reactions starting from a phenylpyridine pyrazole scaffold. The key steps include:

- Formation of the Pyrazole Ring: Utilizing appropriate reagents to construct the pyrazole moiety.

- Pyridine Substitution: Introducing pyridine groups through nucleophilic substitution reactions.

- Final Modifications: Refining the compound through various chemical modifications to enhance its selectivity and potency against ALK5.

The detailed synthetic pathways are outlined in literature focusing on structure-activity relationships within similar compounds .

GW788388 has potential applications in:

- Fibrosis Treatment: Its ability to inhibit TGF-beta signaling makes it a candidate for treating fibrotic diseases such as renal fibrosis and cardiac fibrosis.

- Cancer Therapy: By blocking EMT processes, GW788388 may be utilized in cancer therapies to prevent metastasis.

- Viral Infections: The compound shows promise in enhancing immune responses against viral infections like dengue fever by modulating cytokine production .

Interactions of GW788388 with other biological molecules have been explored:

- Cytokine Modulation: GW788388 reduces levels of pro-inflammatory cytokines associated with TGF-beta signaling, thereby influencing immune responses.

- Cellular Pathways: Studies indicate that GW788388 interacts with various cellular pathways beyond TGF-beta, including those involved in apoptosis and cell survival .

Several compounds share structural similarities or biological activities with GW788388. Key examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SB431542 | TGF-beta receptor inhibitor | Less selective than GW788388; broader receptor activity |

| IN-1130 | ALK5 inhibitor | Focused on renal applications but less potent than GW788388 |

| LY2109761 | Dual ALK5/ALK4 inhibitor | Broader target range but may lead to more side effects |

| SM16 | Selective ALK5 inhibitor | Similar potency but different chemical scaffold |

GW788388 stands out due to its high selectivity for ALK5 and its favorable pharmacokinetic properties, making it a valuable tool for both research and potential therapeutic applications .

Selective Inhibition of Transforming Growth Factor Beta Receptor Kinases (Activin Receptor-Like Kinase 4, Activin Receptor-Like Kinase 5, Activin Receptor-Like Kinase 7)

Extensive biochemical and cellular profiling demonstrates that GW788388 is a high-affinity, adenosine triphosphate–competitive inhibitor of the serine-threonine kinase domains that constitute the canonical transforming growth factor beta signalling receptors.

| Target serine-threonine kinase | Experimental system | Half-maximal inhibitory concentration (nanomolar) | Key findings | Source |

|---|---|---|---|---|

| Activin receptor-like kinase 5 | Fluorescence-polarisation binding with recombinant kinase domain | 18 | High affinity binding to the hinge region of the catalytic cleft [1] | 1 |

| Activin receptor-like kinase 5 | Radiometric enzyme assay (adenosine triphosphate 1 µM) | 222 | Confirms potent inhibition under initial-velocity conditions [2] | 3 |

| Activin receptor-like kinase 5 | Cellular SMAD-responsive luciferase reporter (HEK-293 cells) | 454 | Shows reduced potency in the intact-cell environment [2] | 3 |

| Activin receptor-like kinase 4 | Radiometric enzyme assay | 155 | Comparable potency to activin receptor-like kinase 5 in vitro [2] | 3 |

| Activin receptor-like kinase 4 | Cellular SMAD-responsive luciferase reporter | 44 | Greater cellular potency than for activin receptor-like kinase 5 [2] | 3 |

| Activin receptor-like kinase 7 | Autophosphorylation assay in transfected cells | Qualitative inhibition (< 100 nM) | Reported blockade of kinase activity; exact numeric value not disclosed [3] [4] | 6 2 |

Key mechanistic insights

- Computational docking shows that the pyridinyl-pyrazole core occupies the adenosine triphosphate pocket, while the tetrahydropyran amide projects into the hydrophobic back pocket, rationalising high selectivity within the activin receptor-like kinase subfamily [2].

- Sequence conservation of the serine gatekeeper residue across activin receptor-like kinase 4, activin receptor-like kinase 5 and activin receptor-like kinase 7 explains the parallel potency profile [2].

Antagonism of Mothers-Against-Decapentaplegic Homolog 2 and Mothers-Against-Decapentaplegic Homolog 3 Phosphorylation Cascades

GW788388 translates receptor-level inhibition into efficient suppression of the canonical receptor-regulated SMAD proteins that drive transcriptional responses downstream of transforming growth factor beta.

| Cell model | Stimulus | Concentration of GW788388 | Reduction in phosphorylated Mothers-Against-Decapentaplegic Homolog 2 / 3 (%) | Source |

|---|---|---|---|---|

| Namru murine mammary gland epithelial cells | Transforming growth factor beta 1 (2 ng mL⁻¹) | 1 µM | > 90% decrease within 1 h [4] | 2 |

| Human peritoneal mesothelial cells | Transforming growth factor beta 1 (3 ng mL⁻¹) | 0.5 µM | Complete abolition of phosphorylated Mothers-Against-Decapentaplegic Homolog 2 and 3 bands on immunoblot [5] | 5 |

| C2C12 myoblasts | Transforming growth factor beta 1 (5 ng mL⁻¹) | 1 µM | Near-total loss of receptor-regulated SMAD phosphorylation; parallel decline in reporter activity [2] | 3 |

| Mouse hepatocytes (acetaminophen injury model) | Endogenous transforming growth factor beta surge | 10 mg kg⁻¹ oral pretreatment | 70% fall in phosphorylated Mothers-Against-Decapentaplegic Homolog 3 immunoreactivity in situ [6] | 52 |

Mechanistic consequences

- Blockade of receptor-regulated SMAD phosphorylation prevents nuclear accumulation of SMAD complexes, thereby silencing fibrogenic gene clusters such as collagen type I and plasminogen activator inhibitor-1 [4] [5].

- Attenuation of downstream c-Jun N-terminal kinase activation in hepatocytes underscores the specificity for the transforming growth factor beta axis rather than generic stress-activated kinases [6].

Cross-Reactivity Profiling Against Bone Morphogenetic Protein Receptor Type II and Other Kinases

Selectivity panels covering more than four-hundred human kinases reveal a restrained off-target spectrum for GW788388.

| Non-transforming-growth-factor-beta kinase | Residual activity at 10 µM (%) | Half-maximal inhibitory concentration (µM) | Interpretation | Source |

|---|---|---|---|---|

| Bone morphogenetic protein receptor type II | > 90 | > 10 | No meaningful inhibition, confirming pathway selectivity [4] [3] | 2 6 |

| p38 alpha mitogen-activated protein kinase | 48 | 7.2 | Weak off-target interaction observed only at supra-physiological concentration [7] | 22 |

| Mitogen-activated protein kinase 9, Janus kinase 1, Discoidin domain receptor 1, Phosphoinositide-3-kinase catalytic subunit alpha | > 90 | > 10 | Negligible binding in NanoBRET engagement assays [8] | 54 |

- The absence of bone morphogenetic protein receptor type II inhibition aligns with cellular data showing no effect on bone morphogenetic protein-induced Mothers-Against-Decapentaplegic Homolog 1 / 5 phosphorylation [7].

- Kinome scanning highlights a solitary low-micromolar interaction with p38 alpha, yet this does not translate into detectable modulation of p38 signalling in cellular contexts at pharmacologically relevant concentrations [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Lagares D, GarcÃa-Fernández RA, Jiménez CL, Magán-Marchal N, Busnadiego O, Lamas S, RodrÃguez-Pascual F. Endothelin 1 contributes to the effect of transforming growth factor beta1 on wound repair and skin fibrosis. Arthritis Rheum. 2010 Mar;62(3):878-89. PubMed PMID: 20131241.

3: Noma K, Smalley KS, Lioni M, Naomoto Y, Tanaka N, El-Deiry W, King AJ, Nakagawa H, Herlyn M. The essential role of fibroblasts in esophageal squamous cell carcinoma-induced angiogenesis. Gastroenterology. 2008 Jun;134(7):1981-93. Epub 2008 Mar 4. PubMed PMID: 18439605; PubMed Central PMCID: PMC2562524.

4: Petersen M, Thorikay M, Deckers M, van Dinther M, Grygielko ET, Gellibert F, de Gouville AC, Huet S, ten Dijke P, Laping NJ. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney Int. 2008 Mar;73(6):705-15. Epub 2007 Dec 12. PubMed PMID: 18075500.

5: Frazier K, Thomas R, Scicchitano M, Mirabile R, Boyce R, Zimmerman D, Grygielko E, Nold J, DeGouville AC, Huet S, Laping N, Gellibert F. Inhibition of ALK5 signaling induces physeal dysplasia in rats. Toxicol Pathol. 2007 Feb;35(2):284-95. PubMed PMID: 17366323.

6: Gellibert F, de Gouville AC, Woolven J, Mathews N, Nguyen VL, Bertho-Ruault C, Patikis A, Grygielko ET, Laping NJ, Huet S. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 2006 Apr 6;49(7):2210-21. PubMed PMID: 16570917.